molecular formula C18H24N4O3 B5380522 (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5380522
M. Wt: 344.4 g/mol
InChI Key: QJAPBYILWKYHNK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as BIPPO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIPPO is a chiral molecule with two stereoisomers, (3S*,4S*)-BIPPO and (3R*,4R*)-BIPPO. In

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol also binds to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects
(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol can inhibit the growth of cancer cells, induce apoptosis, and regulate gene expression. In vivo studies have shown that (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol can regulate blood pressure, prevent heart failure, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potential therapeutic applications in various fields. (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have anticancer, neuroprotective, and cardioprotective effects, which make it a promising candidate for drug development. However, one limitation of using (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its limited availability and high cost. (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chiral molecule, which means that its synthesis is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol research. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to evaluate the safety and efficacy of (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol in human clinical trials. Overall, (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol shows promising potential for therapeutic applications in various fields and warrants further investigation.

Synthesis Methods

The synthesis method of (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol involves a multistep process that starts with the reaction between 4-morpholinecarboxylic acid and 1H-benzimidazole-1-carboxylic acid. The resulting product is then coupled with (S)-(-)-3-pyrrolidinol to obtain (3S*,4S*)-(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol. The synthesis of (3R*,4R*)-(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol can be achieved through the same process, but using (R)-(+)-3-pyrrolidinol instead.

Scientific Research Applications

(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiology. In oncology, (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, (3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its ability to regulate blood pressure and prevent heart failure.

properties

IUPAC Name

3-(benzimidazol-1-yl)-1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-17-12-22(11-16(17)20-7-9-25-10-8-20)18(24)5-6-21-13-19-14-3-1-2-4-15(14)21/h1-4,13,16-17,23H,5-12H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAPBYILWKYHNK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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